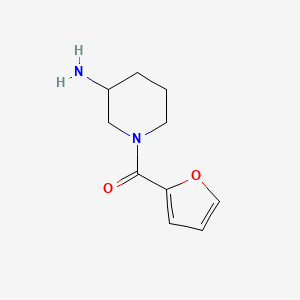

1-(2-Furoyl)piperidin-3-amine

Description

BenchChem offers high-quality 1-(2-Furoyl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furoyl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCSFKGMAJEDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649232 | |

| Record name | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-25-3 | |

| Record name | Methanone, (3-amino-1-piperidinyl)-2-furanyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopiperidin-1-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Furoyl)piperidin-3-amine molecular structure and weight

An In-Depth Technical Guide to 1-(2-Furoyl)piperidin-3-amine: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(2-Furoyl)piperidin-3-amine, a molecule integrating the well-established piperidine heterocycle with a versatile furoyl moiety, represents a significant building block for the development of novel therapeutic agents. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as metabolic stability and improved membrane transport.[1][2] Its combination with the 2-furoyl group, an aromatic system with distinct electronic and hydrogen-bonding capabilities, creates a chemical entity with considerable potential for crafting complex and targeted molecular architectures.

This technical guide provides a comprehensive overview of 1-(2-Furoyl)piperidin-3-amine for researchers, scientists, and professionals in drug development. We will delve into its core molecular attributes, provide a detailed, mechanistically-grounded synthesis protocol, and discuss its broader significance as a precursor in pharmaceutical research.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 1-(2-Furoyl)piperidin-3-amine are rooted in its unique structural assembly. The molecule consists of a piperidine ring where the nitrogen atom is acylated by a furan-2-carbonyl (2-furoyl) group, and an amine substituent is located at the 3-position of the piperidine core. This arrangement results in a chiral center at the C3 position of the piperidine ring.

Key Molecular Data

| Property | Value | Source |

| IUPAC Name | (furan-2-yl)(3-aminopiperidin-1-yl)methanone | N/A |

| CAS Number | 1082766-25-3 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

Molecular Structure Visualization

The 2D structure of 1-(2-Furoyl)piperidin-3-amine highlights the key functional groups: the tertiary amide, the primary amine, and the furan ring.

Caption: 2D chemical structure of 1-(2-Furoyl)piperidin-3-amine.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 1-(2-Furoyl)piperidin-3-amine is most commonly achieved via the N-acylation of piperidin-3-amine with a suitable 2-furoyl derivative. The following protocol outlines a standard laboratory procedure using 2-furoyl chloride, a widely available and reactive acylating agent.

Experimental Protocol: Synthesis of 1-(2-Furoyl)piperidin-3-amine

Materials:

-

Piperidin-3-amine (or its dihydrochloride salt)

-

2-Furoyl chloride

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Dichloromethane (DCM) or a similar inert aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Preparation: Dissolve piperidin-3-amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. If starting with the dihydrochloride salt, use approximately 2.2-2.5 equivalents of triethylamine to neutralize the salt and act as a base for the subsequent reaction. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1-1.2 eq for the free base, or 2.2-2.5 eq for the salt) to the stirred solution. The base is critical for scavenging the hydrochloric acid (HCl) byproduct generated during the acylation, preventing the protonation and deactivation of the starting amine.

-

Acylation: Slowly add a solution of 2-furoyl chloride (1.0 eq) in DCM dropwise to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching: Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. These washes remove water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-(2-Furoyl)piperidin-3-amine can be purified by column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-(2-Furoyl)piperidin-3-amine.

Significance and Applications in Drug Development

The value of 1-(2-Furoyl)piperidin-3-amine lies in its role as a versatile intermediate for constructing more elaborate drug candidates. The piperidine scaffold itself is a highly privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs for indications ranging from cancer to central nervous system (CNS) disorders.[1]

Causality of Piperidine's Utility:

-

Structural Scaffolding: The chair conformation of the piperidine ring allows for precise three-dimensional positioning of substituents, enabling optimal interaction with biological targets.

-

Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in protein binding pockets.

-

Improved Pharmacokinetics: The piperidine ring is generally resistant to metabolic degradation, which contributes to a longer half-life and improved bioavailability of drug molecules.[1]

The primary amine at the 3-position of 1-(2-Furoyl)piperidin-3-amine serves as a key functional handle. It provides a nucleophilic site for further chemical modifications, such as:

-

Alkylation or Reductive Amination: To introduce new substituents and explore structure-activity relationships (SAR).

-

Amide or Sulfonamide Formation: To build larger, more complex molecules with diverse functionalities.

-

Formation of Heterocyclic Rings: To create fused or spirocyclic systems, which can enhance potency and modulate physical properties.

The 2-furoyl group also contributes significantly to the molecule's profile. It acts as a rigid, planar unit that can engage in π-stacking interactions and serves as a hydrogen bond acceptor via its carbonyl and furan oxygens. This combination of a flexible, saturated piperidine core and a rigid, aromatic furoyl group provides a rich platform for designing molecules that can effectively bind to a wide range of biological targets. While 1-(2-Furoyl)piperidin-3-amine is primarily a research chemical, its constituent parts are found in numerous advanced drug candidates and approved medicines.[4]

Conclusion

1-(2-Furoyl)piperidin-3-amine is a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its molecular architecture, combining the favorable pharmacokinetic profile of the piperidine ring with the versatile reactivity of a primary amine and the specific stereoelectronic properties of a furoyl group, makes it a valuable tool for drug discovery and development. The straightforward and well-understood synthesis allows for its reliable production, empowering researchers to build libraries of complex molecules in the quest for next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of such well-designed molecular building blocks remains paramount.

References

-

Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem . National Center for Biotechnology Information. [Link]

-

Piperidine - Wikipedia . Wikipedia. [Link]

- PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed . National Center for Biotechnology Information. [Link]

-

The Chemical Profile of 1-(2-Furoyl)piperazine: Properties and Uses in Drug Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

Sources

Spectroscopic data for 1-(2-Furoyl)piperidin-3-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Furoyl)piperidin-3-amine

Introduction

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. 1-(2-Furoyl)piperidin-3-amine, with its combination of a furoyl moiety, a substituted piperidine ring, and a primary amine, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The causality behind spectroscopic analysis is rooted in the interaction of molecules with electromagnetic radiation and energetic particles. Each functional group and unique atomic environment within 1-(2-Furoyl)piperidin-3-amine will respond differently to these probes, allowing us to piece together its precise structure. This document serves not only as a repository of predicted data but also as a strategic guide to acquiring and interpreting high-quality spectra for this and structurally related molecules.

Molecular Structure and Functional Group Analysis

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure.

Chemical Structure: 1-(2-Furoyl)piperidin-3-amine Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol

Key Structural Features:

-

Furan Ring: An aromatic, five-membered heterocycle containing an oxygen atom. Its protons and carbons will appear in the aromatic region of NMR spectra.

-

Tertiary Amide: The carbonyl group (C=O) links the furan ring to the piperidine nitrogen. This group has a strong, characteristic signal in IR spectroscopy and influences the chemical shifts of adjacent atoms in NMR. Due to resonance, rotation around the C-N amide bond can be restricted, potentially leading to broadened signals or even distinct conformers in NMR at lower temperatures.

-

Piperidine Ring: A six-membered saturated heterocycle.[1] It adopts a chair conformation, and its protons will exhibit complex splitting patterns in ¹H NMR due to axial and equatorial positions.[1]

-

Primary Amine (-NH₂): Located at the C3 position of the piperidine ring, this group is a key site of reactivity and has distinct signals in IR and NMR spectra. The carbon at this position (C3) is a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The following predictions are based on a standard deuterated solvent like CDCl₃ or DMSO-d₆. Note that the chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale and Expert Insights |

| Furan H5 | ~7.5 - 7.7 | dd (doublet of doublets) | 1H | This proton is adjacent to the ring oxygen, which is deshielding, placing it furthest downfield in the furan system. |

| Furan H3 | ~7.0 - 7.2 | dd (doublet of doublets) | 1H | Coupled to both H4 and H5, its position is influenced by the adjacent furoyl group. |

| Furan H4 | ~6.5 - 6.7 | dd (doublet of doublets) | 1H | Typically the most upfield of the furan protons, coupled to H3 and H5. |

| Piperidine Protons | ~1.5 - 4.5 | m (multiplet) | 7H | The piperidine ring protons will appear as a complex set of overlapping multiplets. Protons on carbons adjacent to the amide nitrogen (~3.5-4.5 ppm) will be deshielded and shifted downfield. The presence of the amine at C3 further complicates the spectrum. |

| Piperidine H3 | ~2.8 - 3.2 | m (multiplet) | 1H | The methine proton at the amine-substituted carbon will be in a complex environment, coupled to adjacent CH₂ groups. |

| Amine (-NH₂) | ~1.5 - 3.0 | br s (broad singlet) | 2H | The protons of the primary amine often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal will disappear upon D₂O exchange, a key confirmatory test. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum indicates the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Expert Insights |

| Amide Carbonyl (C=O) | ~160 - 165 | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |

| Furan C2 & C5 | ~145 - 150 | The carbons of the furan ring attached to the carbonyl and the oxygen atom are the most downfield in the ring system. |

| Furan C3 & C4 | ~110 - 120 | These carbons are in the typical range for aromatic heterocycles. |

| Piperidine C2 & C6 | ~40 - 50 | These carbons are adjacent to the amide nitrogen and are deshielded. Restricted rotation around the amide bond might make them inequivalent.[2] |

| Piperidine C3 | ~45 - 55 | The carbon bearing the amine group. |

| Piperidine C4 & C5 | ~20 - 35 | These aliphatic carbons are the most shielded within the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of 1-(2-Furoyl)piperidin-3-amine.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for molecules with exchangeable protons as it can slow down the exchange rate, leading to sharper N-H signals.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

-

Instrument Setup & ¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

-

Tune and shim the probe to the sample.

-

Acquire a standard ¹H spectrum with 8-16 scans.

-

To confirm the amine protons, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -NH₂ signal should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR for Structural Confirmation:

-

Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, which is essential for assigning the complex piperidine signals.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon, providing definitive C-H assignments.

-

Diagram: NMR Data Acquisition and Analysis Workflow

A streamlined workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Expert Insights |

| N-H Stretch (Primary Amine) | 3400 - 3250 | Medium, Sharp (two bands) | Primary amines show two distinct bands in this region corresponding to asymmetric and symmetric N-H stretching.[3][4] Their presence is a strong indicator of the -NH₂ group. |

| C-H Stretch (Aromatic/Furan) | 3100 - 3000 | Medium to Weak | C-H bonds on the furan ring will absorb at slightly higher wavenumbers than aliphatic C-H bonds. |

| C-H Stretch (Aliphatic/Piperidine) | 2950 - 2850 | Strong | These absorptions arise from the methylene groups of the piperidine ring. |

| C=O Stretch (Tertiary Amide) | 1650 - 1630 | Strong | The amide carbonyl stretch is one of the most intense and reliable peaks in the spectrum. Its position is lowered due to conjugation with the furan ring.[5] |

| N-H Bend (Primary Amine) | 1650 - 1580 | Medium to Strong | This bending (scissoring) vibration can sometimes overlap with or appear close to the C=O stretch, but is typically distinguishable.[3] |

| C-N Stretch | 1250 - 1020 | Medium | This signal arises from the C-N bonds in the piperidine ring and the amide linkage.[3] |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is critical as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. Clean the ATR crystal thoroughly after analysis.

Diagram: IR Data Acquisition Workflow

Standard procedure for obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺.

| Ion | Predicted m/z | Rationale and Expert Insights |

| [M+H]⁺ | 195.11 | The protonated molecular ion is expected to be the base peak or a very prominent peak, confirming the molecular weight. High-Resolution MS (HRMS) would yield a more precise mass (e.g., 195.1128 for C₁₀H₁₅N₂O₂⁺), which can be used to confirm the elemental formula. |

| [M-NH₂]⁺ | 178.09 | Loss of the amine group via cleavage. |

| Furoyl Cation | 95.01 | Cleavage of the amide C-N bond can generate the stable furoyl cation. This is a very common and expected fragment for N-furoyl compounds. |

| Piperidine Fragment | 99.10 | Cleavage of the amide bond with charge retention on the piperidine portion. |

| Alpha-Cleavage Fragment | 166.09 | Cleavage of the C-C bond adjacent to the primary amine is a characteristic fragmentation pathway for amines, resulting in the loss of an ethyl radical from the piperidine ring.[6] |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation for analysis in positive ion mode.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). The ESI process will generate gas-phase protonated ions.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

High-Resolution Analysis (Optional but Recommended): For unambiguous formula confirmation, acquire data on an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which provides high mass accuracy.

Diagram: Integrated Spectroscopic Analysis Strategy

A holistic approach combining NMR, IR, and MS for complete structural elucidation.

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Mamat, C., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2977. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Arotec. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidin-3-amine. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–329. Retrieved from [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(2-Furoyl)piperidin-3-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furoyl)piperidin-3-amine is a heterocyclic compound featuring a piperidine ring acylated at the nitrogen atom with a 2-furoyl group, and an amine substituent at the 3-position of the piperidine ring. This molecule has garnered interest within the medicinal chemistry landscape due to its structural motifs, which are prevalent in a wide array of biologically active compounds. The piperidine scaffold is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its ability to interact with various biological targets. The 2-furoyl moiety, a five-membered aromatic ring containing an oxygen atom, also contributes to the molecule's potential for diverse biological interactions. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and potential applications of 1-(2-Furoyl)piperidin-3-amine, offering valuable insights for researchers in drug development and organic synthesis.

Discovery and History

While the specific historical record of the initial synthesis of 1-(2-Furoyl)piperidin-3-amine is not extensively documented in readily available literature, its conception can be understood within the broader context of medicinal chemistry and the exploration of piperidine-based scaffolds. The development of synthetic routes to chiral 3-aminopiperidine has been a significant focus, as this intermediate is a crucial building block for various pharmaceutical agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1]

The synthesis of 1-(2-Furoyl)piperidin-3-amine likely emerged from systematic efforts to explore the chemical space around the 3-aminopiperidine core. The acylation of the piperidine nitrogen with various aromatic and heteroaromatic groups, such as the 2-furoyl group, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The furoyl group can influence factors like solubility, lipophilicity, and metabolic stability, while also providing additional points of interaction with biological targets. The first documented appearance of this specific compound is identifiable by its Chemical Abstracts Service (CAS) number: 1082766-25-3.[2]

Synthesis of 1-(2-Furoyl)piperidin-3-amine

The synthesis of 1-(2-Furoyl)piperidin-3-amine is primarily achieved through the acylation of a 3-aminopiperidine precursor. The key steps involve the preparation of the 3-aminopiperidine core, which can be synthesized through various routes, and its subsequent reaction with an activated form of 2-furoic acid.

Synthesis of the 3-Aminopiperidine Precursor

The synthesis of 3-aminopiperidine, particularly its chiral enantiomers, is a well-established area of research. Common starting materials include D-glutamic acid[3] or D-ornithine.[3] One common route involves the following transformations:

-

Esterification and Protection: The starting amino acid (e.g., D-glutamic acid) undergoes esterification and protection of the amino group (e.g., with a Boc group).

-

Reduction and Cyclization: The ester is then reduced, and the molecule is cyclized to form a piperidine ring.

-

Deprotection: Finally, the protecting group is removed to yield the desired 3-aminopiperidine.

Various patents detail specific methodologies for the large-scale and enantiomerically pure synthesis of 3-aminopiperidine and its salts.[1][3]

Acylation of 3-Aminopiperidine

The final step in the synthesis of 1-(2-Furoyl)piperidin-3-amine is the acylation of the piperidine nitrogen of the 3-aminopiperidine precursor. This is typically achieved by reacting 3-aminopiperidine with an activated derivative of 2-furoic acid, most commonly 2-furoyl chloride.

General Reaction Scheme:

Caption: General synthetic scheme for 1-(2-Furoyl)piperidin-3-amine.

Detailed Experimental Protocol:

The following is a representative, generalized protocol for the synthesis of 1-(2-Furoyl)piperidin-3-amine. Researchers should consult specific literature for optimized conditions and scale-up procedures.

-

Dissolution of 3-Aminopiperidine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopiperidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution. The base serves to neutralize the hydrochloric acid generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the acylation reaction.

-

Addition of 2-Furoyl Chloride: Slowly add a solution of 2-furoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(2-Furoyl)piperidin-3-amine.

Self-Validating System: The purity and identity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Physicochemical Properties

The physicochemical properties of 1-(2-Furoyl)piperidin-3-amine are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| CAS Number | 1082766-25-3 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | Inferred |

Applications in Drug Discovery and Medicinal Chemistry

While specific, widespread applications of 1-(2-Furoyl)piperidin-3-amine are not extensively detailed in the public domain, its structural components suggest several potential areas of interest for drug discovery and development.

-

Scaffold for Biologically Active Molecules: The 1-(2-Furoyl)piperidin-3-amine core can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic activities. The primary amine at the 3-position provides a handle for further functionalization, allowing for the exploration of a wide range of chemical space.

-

Potential as an Intermediate: Given the importance of 3-aminopiperidine in pharmaceuticals, 1-(2-Furoyl)piperidin-3-amine could serve as a protected or functionalized intermediate in multi-step syntheses.

-

Exploration of Furoyl-Piperidine Moiety: The combination of a furoyl group and a piperidine ring is found in various compounds with diverse biological activities. Further investigation into the biological profile of 1-(2-Furoyl)piperidin-3-amine and its derivatives could uncover novel therapeutic applications.

Illustrative Workflow for a Medicinal Chemistry Program:

Caption: A potential workflow for utilizing 1-(2-Furoyl)piperidin-3-amine in a drug discovery program.

Conclusion

1-(2-Furoyl)piperidin-3-amine represents a molecule of interest for medicinal chemists and drug discovery scientists. Its synthesis is based on well-established organic chemistry principles, primarily the acylation of the readily accessible 3-aminopiperidine core. While its specific biological activities and applications are not yet widely reported, its structural features suggest significant potential as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, from its likely origins and synthesis to its potential role in future drug discovery endeavors. Further research into this and related molecules is warranted to fully explore their therapeutic potential.

References

- Google Patents. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (WO2011160037A2).

- Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride. (US20100029941A1).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148119, Piperidin-3-amine. Retrieved from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1073. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Structure-Activity Relationship of 1-(2-Furoyl)Piperazine Bearing Benzamides as Butyrylcholinesterase Inhibitors. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing pure 1-(2-furoyl) piperazine hydrochloride. (DD153371A1).

-

Al-Ajely, M. S., & Al-Iraqi, M. A. H. (2019). Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives. Lupine Publishers. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (CN103865964A).

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

- Abbasi, M. A., Aziz-ur-Rehman, Siddiqui, S. Z., Shah, S. A. A., & Khan, K. M. (2022). N-Sulfonated derivatives of (2-furoyl)piperazine: Promising antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 35(2), 579-585.

-

ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(9), 1073. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed. (2017). Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][3][4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 2-substituted quinazoline compounds (such as terazosin) and meobentine and bethanidine and intermediates therefor. (WO1994005628A1).

-

Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

-

MDPI. (2014). Synthesis and Biological Activity of New[3][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved from [Link]

-

ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

Sources

- 1. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical stability and storage of 1-(2-Furoyl)piperidin-3-amine

An In-Depth Technical Guide to the Chemical Stability and Storage of 1-(2-Furoyl)piperidin-3-amine

Abstract

1-(2-Furoyl)piperidin-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development, integrating three key structural motifs: a furan ring, a piperidine core, and a primary amine. This combination, while synthetically valuable, presents significant challenges regarding chemical stability and long-term storage. This technical guide provides a comprehensive analysis of the molecule's inherent instabilities, predicts potential degradation pathways, and establishes field-proven protocols for storage, handling, and analytical monitoring. By examining the vulnerabilities of each functional group—the susceptibility of the furan ring to oxidation and acid-catalyzed degradation, the potential for amide hydrolysis, and the reactivity of the primary amine—this document serves as an essential resource for researchers, chemists, and quality control professionals to ensure the integrity and purity of 1-(2-Furoyl)piperidin-3-amine in a research and development setting.

Introduction

The utility of complex molecular scaffolds in modern drug discovery is undisputed. 1-(2-Furoyl)piperidin-3-amine emerges as a valuable building block, offering multiple points for diversification. The piperidine moiety is a ubiquitous feature in many approved drugs, prized for its ability to improve physicochemical properties and interact with biological targets.[1][2] However, the successful application of such a reagent is fundamentally dependent on its chemical integrity from procurement through to its final synthetic use. The presence of a furan ring and a primary amine introduces specific vulnerabilities that can lead to sample degradation, impurity formation, and ultimately, compromised experimental outcomes. This guide addresses these challenges by providing a proactive framework for stability management, grounded in a first-principles analysis of the molecule's structure.

Molecular Structure and Physicochemical Properties

To understand the stability of 1-(2-Furoyl)piperidin-3-amine, one must first analyze its constituent parts. The molecule consists of a piperidine ring N-acylated with a 2-furoyl group and substituted with a primary amine at the 3-position.

Molecular Structure:

Table 1: Physicochemical Properties of 1-(2-Furoyl)piperidin-3-amine

| Property | Value | Source/Note |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| Appearance | (Predicted) Off-white to yellow or brown solid | Based on similar amine and furan compounds |

| Key Functional Groups | Tertiary Amide, Primary Amine, Furan Ether | Structural Analysis |

Intrinsic Chemical Instability: A Structural Analysis

The overall stability of the compound is dictated by the lability of its three primary functional regions.

The Furan Moiety: The Primary Locus of Instability

The furan ring is an electron-rich aromatic system that is notoriously susceptible to degradation under several conditions:

-

Oxidative Degradation: Like other ethers, furans can react with atmospheric oxygen to form peroxides, especially upon exposure to light.[3] This process can be slow but is a significant safety concern, as concentrated peroxides can be explosive. The presence of peroxides can also initiate radical-driven polymerization or further degradation of the molecule.

-

Acid Sensitivity: The furan ring is unstable in acidic conditions, where it can undergo ring-opening reactions and polymerization to form dark, insoluble materials.[4] This necessitates careful selection of reaction conditions and avoidance of acidic storage environments.

-

Photolytic Decomposition: Exposure to UV light can promote furan degradation.[5] This sensitivity, combined with its tendency to form peroxides, makes protection from light a critical storage parameter.

The Amide Linkage: A Point of Hydrolytic Cleavage

The amide bond connecting the furoyl group to the piperidine nitrogen is generally robust. However, it is not immune to hydrolysis. This reaction is typically slow under neutral conditions but can be significantly accelerated by:

-

Strong Acidic or Basic Conditions: Aggressive pH environments, particularly at elevated temperatures, can catalyze the cleavage of the amide bond, yielding furoic acid and piperidin-3-amine.

-

Elevated Temperatures: Thermal stress can promote hydrolysis, especially in the presence of moisture.[6]

The Piperidine-3-amine Moiety: Basicity and Nucleophilicity

The piperidine core itself is a stable saturated heterocycle.[7] However, the primary amine at the C-3 position introduces its own set of considerations:

-

Basicity: The primary amine is basic and will readily react with acids to form ammonium salts.[6] This can alter the compound's solubility and chromatographic behavior. While salt formation can protect the amine from some degradation pathways, it underscores the importance of pH control.

-

Oxidation: Primary amines can be susceptible to oxidation, leading to the formation of various byproducts, including nitroso or nitro compounds, especially in the presence of certain metals or oxidizing agents.[8]

-

Carbon Dioxide Absorption: Like many amines, it can react with atmospheric CO₂ to form carbamate salts. This is often reversible but can lead to apparent changes in purity or physical state over time.

Potential Degradation Pathways

Based on the structural vulnerabilities, several degradation pathways can be predicted. Understanding these pathways is crucial for developing effective analytical methods to detect impurities and for establishing appropriate storage conditions.

Caption: Predicted degradation pathways for 1-(2-Furoyl)piperidin-3-amine.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 1-(2-Furoyl)piperidin-3-amine, a multi-faceted approach to storage and handling is required. The following protocols are derived from best practices for handling furan-containing and amine-containing compounds.[3][4][9]

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all potential degradation reactions, including peroxide formation and hydrolysis.[10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the furan ring and primary amine, and minimizes peroxide formation.[3] |

| Light | Amber Glass Vial / Protect from Light | Prevents photolytic degradation and light-catalyzed peroxide formation.[4][11] |

| Container | Tightly Sealed Glass Container | Prevents exposure to atmospheric moisture and oxygen. Use of a container with a PTFE-lined cap is ideal.[9] |

| Incompatibilities | Strong Acids, Strong Oxidizing Agents | Avoids rapid acid-catalyzed polymerization of the furan ring and oxidative decomposition.[4] |

Handling Procedure:

-

Inert Environment: Whenever possible, handle the material inside a glove box or glove bag under an inert atmosphere.

-

Minimize Exposure: If a glove box is unavailable, unseal the container only briefly. Blanket the headspace with argon or nitrogen before resealing.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing moisture or other contaminants.

-

Safety: Due to the potential for peroxide formation, never distill the material to dryness. Always test for peroxides before heating or concentrating solutions.

Analytical Monitoring for Stability Assessment

Regular analytical testing is the only way to ensure the ongoing integrity of the material. A robust stability-indicating method is a cornerstone of quality control.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and detecting degradation products. Since the molecule lacks a strong chromophore, derivatization may be required for high sensitivity, though direct UV detection at lower wavelengths is often sufficient for purity checks.[12] A reverse-phase method is typically suitable.

Experimental Protocol: Hypothetical HPLC-UV Method

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 acetonitrile:water mixture to create a 0.5 mg/mL stock solution.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Chromatographic Conditions: The parameters below provide a starting point for method development.

Table 3: Hypothetical HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm and 254 nm |

Note: This method is a starting point. The presence of the basic amine may cause peak tailing, which can often be mitigated by using a mobile phase with a higher pH (e.g., ammonium formate buffer at pH 8) or a different column chemistry. A patent for analyzing 3-aminopiperidine suggests derivatization followed by HPLC for more robust quantification.[13]

Peroxide Testing

Given the risk associated with the furan moiety, periodic testing for peroxides is a critical safety measure, especially for older samples or those with unknown storage histories.

Experimental Protocol: Qualitative Peroxide Test

-

Prepare Test Solution: Add 1 mL of the sample solution (e.g., dissolved in THF or dioxane) to a test tube.

-

Add Reagent: Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution.

-

Observe: A yellow color indicates a low concentration of peroxides. A brown color indicates a high concentration.

-

Confirmation: Add a few drops of a starch indicator solution. The immediate formation of a deep blue-black color confirms the presence of peroxides.

Forced Degradation Studies Workflow

To comprehensively understand the stability profile and validate the analytical method, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

Caption: A typical workflow for conducting forced degradation studies.

Conclusion

1-(2-Furoyl)piperidin-3-amine is a molecule with significant synthetic potential, but its chemical stability is a critical consideration for its effective use. The primary liabilities stem from the furan ring's susceptibility to oxidative, photolytic, and acid-catalyzed degradation, along with the potential for amide hydrolysis under harsh conditions. By implementing the stringent storage and handling protocols outlined in this guide—specifically, storage at 2-8 °C under an inert atmosphere and protected from light—researchers can significantly mitigate these degradation pathways. Furthermore, routine analytical monitoring using a validated stability-indicating HPLC method and periodic peroxide testing are essential to ensure the long-term integrity and safety of this valuable chemical building block.

References

-

Du, Y., Wang, T., & Rochelle, G. T. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18459–18471. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148119, Piperidin-3-amine. Retrieved from [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. (Note: While this specific compound isn't mentioned, this reference supports the prevalence of piperidine in drugs).

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Furan-d4. Retrieved from [Link]

- ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines.

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Zhang, L., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 293-297. [Link]

- Rochelle, G. T., et al. (2011). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia, 4, 1731-1738.

-

Biosynce. (2025). What is the stability of piperidine?. Retrieved from [Link]

-

Thong-aram, D., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 42(1), 1-13. [Link]

- The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Grimstvedt, A. M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18459-18471. [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

- ResearchGate. (n.d.). Detection of 1°, 2°, and 3° Amines: A Color Variation of the Hinsberg Test. (General reference on amine analysis).

-

Van Lancker, C., et al. (2013). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 30(11), 1845-1851. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wcu.edu [wcu.edu]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. chemos.de [chemos.de]

- 12. researchgate.net [researchgate.net]

- 13. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: A Framework for Assessing the In Vitro Neuroprotective Potential of 1-(2-Furoyl)piperidin-3-amine

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential neuroprotective properties of the novel compound 1-(2-Furoyl)piperidin-3-amine. In the absence of extensive prior research on this specific molecule, this guide is designed as a foundational platform for discovery, detailing robust, validated in vitro assays to characterize its efficacy in mitigating neuronal damage. The protocols herein establish a logical, tiered approach, beginning with primary screening assays for cell viability and cytotoxicity, and progressing to more mechanistic studies to elucidate potential pathways of action. We present detailed methodologies for inducing and quantifying neuronal injury via two common insults implicated in neurodegenerative diseases: glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress. Furthermore, we provide protocols for key downstream analyses, including the assessment of apoptotic markers and the investigation of critical neuroprotective signaling pathways. This document is structured to not only provide step-by-step instructions but also to instill a deep understanding of the scientific principles and rationale behind each experimental choice, ensuring methodologically sound and reproducible outcomes.

Introduction: The Rationale for Neuroprotection Screening

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. Two of the primary mechanisms contributing to this neuronal death are excitotoxicity and oxidative stress. Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate.[1] This overstimulation leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events. Oxidative stress, on the other hand, results from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.[2] Both pathways are central targets for the discovery of novel neuroprotective agents.

1-(2-Furoyl)piperidin-3-amine (CAS: 1082766-25-3) is a synthetic compound with a piperidine scaffold, a common motif in neuropharmacology.[3][4] While its specific biological activities are not yet extensively characterized in the public domain, its structure warrants investigation for neuroprotective effects. The piperidine ring is a key component of many compounds with neurological activity, and the furoyl group may confer antioxidant or other beneficial properties.[5][6]

This guide, therefore, presents a systematic approach to screen 1-(2-Furoyl)piperidin-3-amine for neuroprotective activity using established in vitro models.

Foundational Knowledge: In Vitro Models of Neuronal Injury

The selection of an appropriate in vitro model is critical for obtaining meaningful data. For initial screening, immortalized neuronal cell lines such as human neuroblastoma SK-N-SH cells or mouse hippocampal HT22 cells are often used due to their ease of culture and reproducibility.[7] For more physiologically relevant data, primary neuronal cultures, such as those derived from rat embryonic cortices, are the gold standard, although they are more technically demanding to maintain.[1][8]

Glutamate-Induced Excitotoxicity

Brief exposure of primary neurons to high concentrations of glutamate (e.g., 250 µM) effectively models excitotoxic neuronal death by hyperactivating NMDA receptors.[1] This leads to a rapid influx of Ca2+, mitochondrial dysfunction, and eventual cell death, providing a robust system to test the efficacy of neuroprotective compounds.[1][8]

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress

Hydrogen peroxide is a potent oxidizing agent that readily crosses cell membranes and generates ROS, leading to lipid peroxidation, DNA damage, and apoptosis.[2][9] Treating neuronal cultures with H₂O₂ (e.g., 100-500 µM) provides a reliable model of oxidative stress-induced neuronal injury.[10][11]

Experimental Workflow: A Tiered Approach to Screening

We propose a multi-tiered approach to efficiently screen and characterize the neuroprotective potential of 1-(2-Furoyl)piperidin-3-amine. This workflow ensures that resources are directed toward the most promising avenues of investigation.

Figure 1: A tiered experimental workflow for assessing the neuroprotective potential of a novel compound.

Detailed Protocols

General Cell Culture and Compound Preparation

Cell Line Maintenance:

-

Cell Line: Human neuroblastoma SK-N-SH cell line.

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.[7][12]

-

Plating for Assays: Seed cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours before any treatment.[7]

Compound Preparation:

-

Prepare a 100 mM stock solution of 1-(2-Furoyl)piperidin-3-amine in sterile Dimethyl Sulfoxide (DMSO).

-

Further dilute this stock solution in the appropriate culture medium to achieve the desired final concentrations for the experiments.

-

Crucial Control: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to neuronal cells.[12]

Tier 1: Primary Screening Protocols

Protocol 1: Determining the Maximum Non-Toxic Concentration

-

Objective: To identify the concentration range of 1-(2-Furoyl)piperidin-3-amine that is not inherently toxic to the neuronal cells.

-

Plate SK-N-SH cells in a 96-well plate as described above.

-

Treat the cells with a wide range of concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24 hours.

-

Include a "vehicle control" group treated with 0.1% DMSO.

-

After 24 hours, assess cell viability using the MTT assay as described in Protocol 2.

-

The highest concentration that does not significantly reduce cell viability compared to the vehicle control is the maximum non-toxic concentration to be used in subsequent neuroprotection assays.

Protocol 2: Neuroprotection Assessment using MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[13][14]

-

Seed SK-N-SH cells in a 96-well plate.

-

Pre-treat the cells with various non-toxic concentrations of 1-(2-Furoyl)piperidin-3-amine for 24 hours.[8]

-

Induce Neuronal Damage:

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Dissolve the formazan crystals by adding 100 µL of DMSO to each well and shaking gently.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated, undamaged) cells.

Protocol 3: Cytotoxicity Assessment using LDH Assay

-

Principle: The lactate dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, which is a hallmark of cytotoxicity.[13][15]

-

Follow the same treatment protocol as for the MTT assay (steps 1-3).

-

After the incubation period with the neurotoxin, carefully collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Controls: Include a "maximum LDH release" control by lysing a set of untreated cells with Triton-X100.[15]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

| Assay | Principle | Endpoint Measured | Interpretation |

| MTT | Mitochondrial dehydrogenase activity | Formazan absorbance (570 nm) | Increased absorbance correlates with higher cell viability.[14] |

| LDH | Plasma membrane integrity | LDH in supernatant | Increased LDH release correlates with higher cytotoxicity.[15] |

| Table 1: Summary of Primary Screening Assays. |

Tier 2: Apoptosis Mechanism Protocols

If 1-(2-Furoyl)piperidin-3-amine shows significant neuroprotective effects in Tier 1, the next step is to investigate its impact on apoptosis.

Protocol 4: Caspase-3 Activity Assay

-

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a critical step leading to cell death.[16][17][18][19]

-

Plate cells in a 6-well plate and treat as described in Protocol 2.

-

After treatment, lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-3 substrate.

-

Data Analysis: Express caspase-3 activity relative to the control group. A reduction in caspase-3 activity in compound-treated cells exposed to a neurotoxin indicates an anti-apoptotic effect.

Protocol 5: Western Blot for Bcl-2 and Bax Expression

-

Principle: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate. A higher Bcl-2/Bax ratio promotes cell survival.[20][21][22][23]

-

Plate cells in a 6-well plate and treat as described in Protocol 2.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities and calculate the Bcl-2/Bax ratio. An increase in this ratio by the compound suggests an anti-apoptotic mechanism.[5]

Figure 2: The role of Bcl-2 family proteins and Caspase-3 in apoptosis.

Tier 3: Signaling Pathway Investigation

Further investigation can explore the upstream signaling pathways that might be modulated by 1-(2-Furoyl)piperidin-3-amine.

Protocol 6: Investigating the MAPK/ERK Pathway

-

Principle: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a key signaling cascade involved in cell survival and proliferation. Activation of ERK is often neuroprotective.[24][25][26][27]

-

Treat cells as described previously.

-

Use Western blotting (as in Protocol 5) to measure the levels of phosphorylated ERK (p-ERK) and total ERK.

-

Data Analysis: An increase in the p-ERK/total ERK ratio suggests activation of this pro-survival pathway.[28]

Protocol 7: Assessing the Nrf2 Antioxidant Pathway

-

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[29][30] Upon activation by oxidative stress, it translocates to the nucleus and promotes the transcription of antioxidant genes.[31][32][33]

-

Treat cells as described previously.

-

Use Western blotting to measure Nrf2 levels in both cytosolic and nuclear fractions to assess its translocation.

-

Alternatively, use qRT-PCR to measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1).

-

Data Analysis: An increase in nuclear Nrf2 and/or upregulation of its target genes would suggest that the compound exerts its neuroprotective effects by boosting the endogenous antioxidant defense system.[32]

Figure 3: Simplified schematic of the Keap1-Nrf2 signaling pathway.

Conclusion and Future Directions

This document provides a robust and scientifically grounded set of protocols for the initial in vitro evaluation of 1-(2-Furoyl)piperidin-3-amine as a potential neuroprotective agent. By following this tiered approach, researchers can efficiently determine its efficacy, gain insights into its mechanism of action, and build a solid foundation for further preclinical development. Positive and reproducible results from these assays would justify progression to more complex models, such as co-cultures with glial cells, induced pluripotent stem cell (iPSC)-derived neurons, and ultimately, in vivo models of neurodegenerative diseases.

References

- Assessment of cell viability in primary neuronal cultures - PubMed. (n.d.).

- Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC - PubMed Central. (n.d.).

- MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PubMed Central. (n.d.).

- Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC. (n.d.).

-

Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. (2019, July 4). Hindawi. Retrieved January 27, 2026, from [Link]

- Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed. (n.d.).

- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (n.d.).

-

In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.). Cambridge University Press. Retrieved January 27, 2026, from [Link]

-

Innoprot excitotoxicity in vitro assay. (n.d.). Retrieved January 27, 2026, from [Link]

- Neurotherapeutic Effect of Inula britannica var. Chinensis against H 2 O 2 -Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons - MDPI. (n.d.).

- Activity-dependent synapse elimination requires caspase-3 activation - eLife. (n.d.).

- Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model - PubMed. (n.d.).

-

In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells | PLOS One. (n.d.). Retrieved January 27, 2026, from [Link]

-

Anti-apoptotic BCL-2 family proteins in acute neural injury - Frontiers. (n.d.). Retrieved January 27, 2026, from [Link]

-

MAPK/ERK Dysfunction in Neurodegenerative Diseases - Encyclopedia.pub. (n.d.). Retrieved January 27, 2026, from [Link]

-

Cytotoxicity assay–time- and concentration-dependent release of LDH.... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (n.d.). Retrieved January 27, 2026, from [Link]

-

H2O2-induced oxidative stress model. A The viability of hippocampal... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (n.d.). Retrieved January 27, 2026, from [Link]

-

NFE2L2 - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems. (n.d.). Retrieved January 27, 2026, from [Link]

-

Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Neuronal (A) and glial (B) viability determined by MTT assay in cells... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum | Stroke. (n.d.). Retrieved January 27, 2026, from [Link]

-

Characterization of hydrogen peroxide toxicity in cultured rat forebrain neurons - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Glutamate Excitotoxicity Assay - NeuroProof. (n.d.). Retrieved January 27, 2026, from [Link]

-

Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease | PNAS. (n.d.). Retrieved January 27, 2026, from [Link]

-

Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Cell Viability Assay Service - Creative Biolabs. (n.d.). Retrieved January 27, 2026, from [Link]

-

In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line - DergiPark. (n.d.). Retrieved January 27, 2026, from [Link]

-

Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - Frontiers. (n.d.). Retrieved January 27, 2026, from [Link]

-

Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

A Sensitive and Selective Assay of Neuronal Degeneration in Cell Culture - PubMed - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Caspase 3-7 Activity Assay - Innoprot Cell Damage Assays. (n.d.). Retrieved January 27, 2026, from [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - Spandidos Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

MAPK/ERK Signaling Pathway - YouTube. (2018, July 9). Retrieved January 27, 2026, from [Link]

-

Neuroprotective Effect of Bcl-2 on Lipopolysaccharide-Induced Neuroinflammation in Cortical Neural Stem Cells - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

ERK/MAPK is essential for endogenous neuroprotection in SCN2.2 cells - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. Characterization of hydrogen peroxide toxicity in cultured rat forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activity-dependent synapse elimination requires caspase-3 activation [elifesciences.org]

- 18. pnas.org [pnas.org]

- 19. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of chlorogenic acid by controlling the Bcl-2 family protein in a stroke animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Anti-apoptotic BCL-2 family proteins in acute neural injury [frontiersin.org]

- 23. ahajournals.org [ahajournals.org]

- 24. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells | PLOS One [journals.plos.org]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. ERK/MAPK is essential for endogenous neuroprotection in SCN2.2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. NFE2L2 - Wikipedia [en.wikipedia.org]

- 31. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

Application Notes & Protocols: Characterizing 1-(2-Furoyl)piperidin-3-amine for Central Nervous System (CNS) Drug Discovery